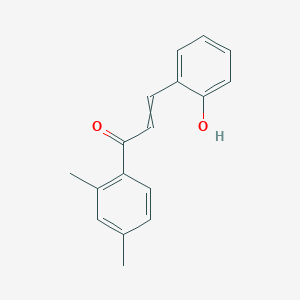

2-Hydroxy-2',4'-dimethylchalcone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H16O2 |

|---|---|

Molecular Weight |

252.31 g/mol |

IUPAC Name |

1-(2,4-dimethylphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C17H16O2/c1-12-7-9-15(13(2)11-12)17(19)10-8-14-5-3-4-6-16(14)18/h3-11,18H,1-2H3 |

InChI Key |

UURALUILAZJMAY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2O)C |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide on the Biological Activity of 2'-Hydroxy-Dimethylchalcone Analogs

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the biological activities of structurally related analogs of 2-Hydroxy-2',4'-dimethylchalcone, as specific comprehensive data for this exact compound is limited in the cited literature. The findings primarily relate to compounds such as 2'-hydroxy-3,4-dimethoxy-3',4'-dimethylchalcone and 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC), which serve as important representatives of this chemical class.

Abstract

Chalcones, belonging to the flavonoid family, are recognized for their diverse and potent pharmacological properties.[1][2] The presence of a 2'-hydroxyl group on the A-ring is a critical structural feature that often enhances bioactivity. This technical guide provides an in-depth review of the biological activities of 2'-hydroxy-dimethylchalcone analogs, with a particular focus on their anticancer, anti-inflammatory, and antimicrobial effects. Quantitative data from various in vitro and in vivo studies are systematically presented in tables for comparative analysis. Detailed experimental protocols for key assays are provided, and crucial molecular pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the mechanisms of action and structure-activity relationships.

Introduction

Chalcones (1,3-diaryl-2-propen-1-ones) are open-chain flavonoids abundantly found in plants and have been a subject of intense research due to their broad therapeutic potential.[1][3] Their biological activities, which include anticancer, anti-inflammatory, antioxidant, and antimicrobial properties, are profoundly influenced by the substitution pattern on their two aromatic rings (A and B).[1][3] The 2'-hydroxychalcone scaffold is of particular interest, as the hydroxyl group can participate in hydrogen bonding and chelation, significantly modulating the molecule's interaction with biological targets.[3] This review focuses on dimethyl-substituted 2'-hydroxychalcones, such as 2'-hydroxy-3,4-dimethoxy-3',4'-dimethylchalcone and 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC), to provide a consolidated overview of their demonstrated biological effects and mechanisms of action.

Synthesis of 2'-Hydroxychalcones

The primary method for synthesizing 2'-hydroxychalcones is the Claisen-Schmidt condensation, an acid- or base-catalyzed reaction between a substituted 2'-hydroxyacetophenone and a substituted benzaldehyde.[2][4]

General Experimental Protocol: Base-Catalyzed Claisen-Schmidt Condensation

This protocol is a generalized procedure based on methodologies for synthesizing 2'-hydroxychalcone derivatives.[2][5]

-

Reaction Setup: Dissolve equimolar amounts of the appropriate 2'-hydroxyacetophenone and a substituted benzaldehyde in a suitable solvent, such as ethanol or isopropyl alcohol, in a flask.[4][5]

-

Catalyst Addition: While stirring, add a solution of a base catalyst (e.g., 20-40% aqueous NaOH or KOH) dropwise to the mixture.[4][5] The reaction is often cooled to 0°C to improve yield and purity.[4]

-

Reaction Execution: Stir the mixture at room temperature or reflux for a period ranging from 4 to 24 hours, monitoring the reaction's completion using Thin Layer Chromatography (TLC).[5]

-

Isolation: Upon completion, cool the reaction mixture in an ice bath and acidify it with a dilute acid (e.g., 10% HCl) until a precipitate forms.[5]

-

Purification: Filter the resulting solid precipitate, wash it with cold water or cold ethanol to remove impurities, and then dry it. Further purification can be achieved through recrystallization from an appropriate solvent like ethanol or hexane/ethyl acetate.[5]

Anticancer Activity

Several dimethylated 2'-hydroxychalcone derivatives, particularly 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC), exhibit significant cytotoxic and antitumor activities across a range of cancer cell lines.[6]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of DMC and its derivatives have been quantified, with IC50 values indicating potent activity against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | SH-SY5Y (Neuroblastoma) | 5.20 (for 4'-O-caproylated derivative) | [6] |

| A-549 (Lung) | 9.99 (for 4'-O-benzylated derivative) | [6] | |

| FaDu (Pharyngeal) | 13.98 (for 4'-O-benzylated derivative) | [6] | |

| HT-29 (Colon) | >19.69 | [6] | |

| MDA-MB-231 (Breast) | >18.13 | [6] | |

| Generic 2'-Hydroxychalcone | MCF-7 (Breast) | 37.74 | [7] |

| CMT-1211 (Breast) | 34.26 | [7] | |

| Other Trimethoxychalcones | Hela (Cervical) | 3.204 (for compound B3) | [8] |

| MCF-7 (Breast) | 3.849 (for compound B3) | [8] |

Mechanism of Anticancer Action

The anticancer effects of these chalcones are mediated through multiple mechanisms, primarily the induction of apoptosis and cell cycle arrest.

-

Induction of Apoptosis: 2'-Hydroxychalcone derivatives have been shown to trigger programmed cell death. For instance, 2'-hydroxychalcone induces apoptosis by downregulating the anti-apoptotic protein Bcl-2.[9] This disrupts the mitochondrial membrane potential, leading to the activation of the caspase cascade (caspase-9 and caspase-3), which culminates in the cleavage of substrates like poly(ADP-ribose) polymerase (PARP) and subsequent cell death.

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific phases, preventing them from dividing.

-

Inhibition of NF-κB Pathway: The NF-κB signaling pathway is crucial for cancer cell survival and proliferation. 2'-Hydroxychalcone has been found to inhibit the activation of NF-κB, contributing to its anticancer effects.[7][9]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[10][11]

-

Cell Seeding: Seed cells (e.g., 10⁴–10⁵ cells/well) in a 96-well plate in 100 µL of complete culture medium and incubate for 24 hours to allow for attachment.[12]

-

Compound Treatment: Treat the cells with various concentrations of the chalcone derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a vehicle control (e.g., DMSO).[13]

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10][12] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan crystals.[12][13]

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 540-590 nm.[13] The intensity of the purple color is directly proportional to the number of viable cells.

Anti-inflammatory Activity

2'-hydroxychalcone derivatives have demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways and mediators.[1][14]

Quantitative Data: Anti-inflammatory Effects

The anti-inflammatory potential has been quantified through various in vitro and in vivo assays.

| Compound | Assay/Model | Effect | Reference |

| 2'-hydroxy-3,4-dimethoxy-3',4'-dimethylchalcone | Enzymatic lipid peroxidation | Inhibition | [1][15] |

| LTB4 release from human neutrophils | Reduction | [15] | |

| 2-hydroxy-2,4-dimethoxychalcone | Carrageenan-induced paw edema (mice) | 78.9% inhibition (at 200 mg/kg) | [16] |

| 2'-Hydroxy-4,3',4',6'-tetramethoxychalcone | Nitric Oxide (NO) production (RAW 264.7 cells) | Inhibition | [1] |

| 2',4'-dimethoxychalcone | NO, TNF-α, IL-6, IL-1β production (RAW 264.7 cells) | Decrease in expression | [17] |

Mechanism of Anti-inflammatory Action

The anti-inflammatory activity of these chalcones is largely attributed to their ability to suppress the production of pro-inflammatory mediators.

-

Inhibition of Inflammatory Enzymes: They inhibit the expression and activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for producing nitric oxide (NO) and prostaglandins (PGE2), respectively, which are key mediators of inflammation.[1][18]

-

Suppression of Cytokines: 2'-hydroxychalcones can reduce the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in macrophages stimulated by lipopolysaccharide (LPS).[17][18]

-

Modulation of Signaling Pathways: The underlying mechanism often involves the inhibition of key inflammatory signaling pathways, such as the NF-κB pathway. By preventing the activation of NF-κB, these chalcones block the transcription of numerous pro-inflammatory genes.[9]

Experimental Protocol: Nitric Oxide (NO) Production Assay

This assay measures the production of nitrite, a stable product of NO, in the supernatant of cultured macrophages using the Griess reagent.[19][20]

-

Cell Culture: Seed RAW 264.7 macrophage cells (e.g., 1-2 x 10⁵ cells/well) in a 96-well plate and incubate for 24 hours.[21][22]

-

Treatment: Treat the cells with various concentrations of the chalcone compound for 1-2 hours before stimulating them with an inflammatory agent like lipopolysaccharide (LPS, e.g., 1 µg/mL).[23]

-

Incubation: Incubate the plates for an additional 24 hours at 37°C.[19][23]

-

Sample Collection: After incubation, collect 50-100 µL of the cell culture supernatant from each well.[20]

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (typically a mix of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[20]

-

Measurement: After a short incubation period (10-15 minutes) at room temperature, measure the absorbance at 540 nm.[23] The amount of nitrite is determined using a sodium nitrite standard curve.

Antimicrobial and Antifungal Activity

Chalcone derivatives have been reported to possess a broad spectrum of antimicrobial activity against various bacteria and fungi.[17][24]

Quantitative Data: Antimicrobial Susceptibility

The efficacy of these compounds is often evaluated by determining the Minimum Inhibitory Concentration (MIC) or by measuring the zone of inhibition in agar diffusion assays.

| Compound Class | Microorganism | Result (MIC or Zone of Inhibition) | Reference |

| C-benzylated Dihydrochalcones | Escherichia coli | 30 mm zone (at 100 µg/cm³) | [24] |

| Salmonella typhi | 35 mm zone (at 100 µg/cm³) | [24] | |

| Staphylococcus aureus | 22 mm zone (at 100 µg/cm³) | [24] | |

| Aspergillus niger | 25 mm zone (at 100 µg/cm³) | [24] | |

| Candida albicans | 20 mm zone (at 100 µg/cm³) | [24] | |

| 4-hydroxy-2-methylchalcone | Escherichia coli | Better activity than against S. aureus | [25] |

| Novel Cystobactamids | MDR E. coli | MIC range: 0.125–8 µg/mL | [26] |

| Novel Chelocardins | MDR E. coli | MIC range: 0.5–8 µg/mL | [26] |

Experimental Protocol: Agar Disk Diffusion Test

The Kirby-Bauer disk diffusion method is a widely used qualitative test to determine the susceptibility of bacteria to antimicrobial agents.[27][28]

-

Prepare Inoculum: Prepare a bacterial suspension from 3-5 isolated colonies in a sterile broth or saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[27][29]

-

Inoculate Plate: Dip a sterile cotton swab into the adjusted bacterial suspension, remove excess fluid, and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of growth.[28][29]

-

Apply Disks: Aseptically place paper disks impregnated with a known concentration of the test chalcone onto the surface of the agar. Ensure the disks are placed at least 24 mm apart.[29]

-

Incubate: Invert the plates and incubate them under appropriate conditions (e.g., 35°C for 18-24 hours).[30]

-

Measure Zones: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[28] The size of the zone indicates the susceptibility of the microorganism to the compound.[30]

Structure-Activity Relationship (SAR)

The biological activity of 2'-hydroxychalcones is highly dependent on their chemical structure, particularly the nature and position of substituents on the aromatic rings.

-

Importance of 2'-OH Group: The 2'-hydroxyl group is crucial for many biological activities. It can form an intramolecular hydrogen bond with the adjacent carbonyl group, which influences the molecule's conformation and its ability to interact with biological targets.[3][6] Its presence is often linked to enhanced antioxidant and anticancer effects.[6]

-

Influence of Ring Substituents:

-

Electron-donating groups like methoxy (-OCH₃) and hydroxyl (-OH) groups generally enhance biological activities. Their number and position are critical.[3]

-

For anticancer activity, derivatization at the 4'-OH position of DMC has been shown to significantly increase cytotoxicity compared to the parent compound.[6]

-

The presence of halogen atoms on the B-ring can also modulate activity, with some studies showing that bromo-substituents enhance the inhibition of nitric oxide production.[1]

-

Conclusion

Dimethyl-substituted 2'-hydroxychalcone analogs represent a class of compounds with significant therapeutic potential. The available data, primarily from studies on compounds like DMC, demonstrate potent anticancer, anti-inflammatory, and antimicrobial activities. These effects are mediated through the modulation of critical cellular pathways, including the induction of apoptosis, inhibition of NF-κB signaling, and suppression of key inflammatory enzymes. The structure-activity relationship highlights the pivotal role of the 2'-hydroxyl group and the substitution patterns on both aromatic rings. Further research, including the synthesis and evaluation of a broader range of derivatives and specific investigation into this compound, is warranted to fully explore their potential as lead compounds for the development of novel therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajrconline.org [ajrconline.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05445G [pubs.rsc.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. static.igem.wiki [static.igem.wiki]

- 14. dovepress.com [dovepress.com]

- 15. Synthesis and pharmacological evaluation of 2'-hydroxychalcones and flavones as inhibitors of inflammatory mediators generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Testing of Anti-EMT, Anti-Inflammatory and Antibacterial Activities of 2′,4′-Dimethoxychalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 2.4. Cell Viability and Nitric Oxide (NO) Release Assay in RAW 264.7 Macrophage [bio-protocol.org]

- 22. Induction of Nitric Oxide Production in RAW264.7 Cells under Serum-free Conditions by O-antigen Polysaccharide of Lipopolysaccharide | Anticancer Research [ar.iiarjournals.org]

- 23. mdpi.com [mdpi.com]

- 24. juniperpublishers.com [juniperpublishers.com]

- 25. researchgate.net [researchgate.net]

- 26. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 27. asm.org [asm.org]

- 28. hardydiagnostics.com [hardydiagnostics.com]

- 29. microbenotes.com [microbenotes.com]

- 30. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

The Multifaceted Mechanism of Action of 2'-Hydroxychalcones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are aromatic ketones that serve as precursors for a wide variety of biologically active molecules. The subclass of 2'-hydroxychalcones, characterized by a hydroxyl group at the 2' position of the A-ring, has garnered significant scientific interest due to its diverse pharmacological properties. These compounds have demonstrated potent anti-inflammatory, cytotoxic, and antioxidant activities, making them promising candidates for the development of novel therapeutics. This technical guide provides an in-depth exploration of the mechanism of action of 2'-hydroxychalcones, with a focus on derivatives sharing structural similarities with 2-Hydroxy-2',4'-dimethylchalcone. While specific data for this compound is limited in the current body of scientific literature, this guide will extrapolate from closely related analogues to provide a comprehensive overview of the core mechanisms governing the bioactivity of this class of compounds.

Core Mechanisms of Action

The biological effects of 2'-hydroxychalcones are multifaceted, primarily revolving around their ability to modulate key signaling pathways involved in inflammation, cell proliferation, and oxidative stress.

Anti-inflammatory Activity

The anti-inflammatory properties of 2'-hydroxychalcones are attributed to their ability to inhibit the production of pro-inflammatory mediators. This is achieved through the modulation of several key signaling pathways:

-

Inhibition of Pro-inflammatory Enzymes: 2'-hydroxychalcone derivatives have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide (NO) and prostaglandins, respectively.[1][2]

-

Modulation of NF-κB and AP-1 Signaling: These compounds can inhibit the activation of transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are central regulators of the inflammatory response.[1] Inhibition of these pathways leads to a downstream reduction in the expression of various pro-inflammatory cytokines and chemokines.[1]

-

Inhibition of Leukotriene B4 (LTB4) Release: Certain 2'-hydroxychalcones have been observed to reduce the release of LTB4 from neutrophils, a potent lipid mediator of inflammation.[3]

Cytotoxic Activity

The cytotoxic effects of 2'-hydroxychalcones against various cancer cell lines are mediated through the induction of apoptosis and cell cycle arrest. The primary mechanisms include:

-

Induction of the Intrinsic Apoptosis Pathway: These compounds can trigger the mitochondrial-dependent apoptosis pathway. This is characterized by the upregulation of pro-apoptotic proteins like Bak and the downregulation of anti-apoptotic proteins such as Bcl-2.[4] This shift in the Bak/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating caspase-9 and the downstream executioner caspase-3, ultimately leading to programmed cell death.[4]

-

Generation of Reactive Oxygen Species (ROS): Some 2'-hydroxychalcones can induce cytotoxicity by increasing the intracellular levels of reactive oxygen species (ROS).[5] Elevated ROS can lead to oxidative stress, damaging cellular components and triggering apoptosis.[5]

-

Cell Cycle Arrest: Chalcone derivatives have been reported to induce cell cycle arrest at different phases, thereby inhibiting the proliferation of cancer cells.[6]

-

Interaction with Cyclin-Dependent Kinase 2 (CDK2): Molecular docking studies suggest that some of these compounds can interact with cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, potentially contributing to their anti-proliferative effects.[6]

Antioxidant Activity

The antioxidant properties of 2'-hydroxychalcones are primarily due to their ability to scavenge free radicals and modulate endogenous antioxidant defense systems.

-

Direct Radical Scavenging: The phenolic hydroxyl group on the chalcone scaffold can donate a hydrogen atom to neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[7]

-

Inhibition of Lipid Peroxidation: These compounds have been shown to inhibit enzymatic lipid peroxidation, protecting cell membranes from oxidative damage.[3]

-

Enhancement of Endogenous Antioxidants: Some derivatives can increase the cellular levels of glutathione (GSH) and the activity of superoxide dismutase (SOD), key components of the cellular antioxidant defense system.[8]

Quantitative Data on Bioactivities of 2'-Hydroxychalcone Derivatives

The following tables summarize the quantitative data for various 2'-hydroxychalcone derivatives, illustrating their potency in different biological assays. It is important to note that this data is for structurally related compounds and not for this compound itself.

| Compound | Cell Line | Assay | IC50 Value | Reference |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | PANC-1 | Cytotoxicity | 10.5 ± 0.8 µM | [4] |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | MIA PaCa-2 | Cytotoxicity | 12.2 ± 0.9 µM | [4] |

| 4'-O-caproylated-DMC | SH-SY5Y | Cytotoxicity | 5.20 µM | [6] |

| 4'-O-methylated-DMC | SH-SY5Y | Cytotoxicity | 7.52 µM | [6] |

| 4'-O-benzylated-DMC | A-549 | Cytotoxicity | 9.99 µM | [6] |

| 4'-O-benzylated-DMC | FaDu | Cytotoxicity | 13.98 µM | [6] |

Table 1: Cytotoxic Activity of 2'-Hydroxychalcone Derivatives. This table presents the half-maximal inhibitory concentration (IC50) values of various 2'-hydroxychalcone derivatives against different cancer cell lines.

| Compound | Assay | Activity | Reference |

| 2-Hydroxy-2,4-dimethoxychalcone | DPPH radical scavenging | % antioxidant activity: 14.42 - 48.99% | [9] |

| 4-hydroxychalcone | DPPH radical scavenging | % antioxidant activity: 17.09 - 24.83% | [9] |

| 2'-hydroxychalcone 4b | DPPH radical scavenging | 82.4% inhibition | [7] |

| 2'-hydroxychalcone 4b | Lipid peroxidation inhibition | 82.3% inhibition | [7] |

Table 2: Antioxidant Activity of 2'-Hydroxychalcone Derivatives. This table summarizes the antioxidant potential of different 2'-hydroxychalcones as determined by their ability to scavenge free radicals and inhibit lipid peroxidation.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by 2'-hydroxychalcone derivatives.

Figure 1: Anti-inflammatory signaling pathway of 2'-hydroxychalcones.

Figure 2: Intrinsic apoptosis pathway induced by 2'-hydroxychalcones.

Experimental Protocols

This section details the methodologies for key experiments commonly cited in the study of 2'-hydroxychalcones.

Synthesis of 2'-Hydroxychalcones

The synthesis of 2'-hydroxychalcones is typically achieved through a Claisen-Schmidt condensation reaction.[10]

-

Materials: Substituted 2'-hydroxyacetophenone, substituted benzaldehyde, ethanol, aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution, hydrochloric acid (HCl).

-

Procedure:

-

Dissolve the substituted 2'-hydroxyacetophenone and substituted benzaldehyde in ethanol.

-

Cool the mixture in an ice bath.

-

Add the aqueous KOH or NaOH solution dropwise with constant stirring.

-

Continue stirring the reaction mixture at room temperature for a specified period (e.g., 24 hours).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a mixture of crushed ice and concentrated HCl to precipitate the product.

-

Filter the precipitate, wash with cold water until the filtrate is neutral, and dry the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[10]

-

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[8]

-

Materials: Cells (e.g., cancer cell lines), cell culture medium, 2'-hydroxychalcone derivative, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Procedure:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the 2'-hydroxychalcone derivative for a specified time (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells.[8]

-

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.[7]

-

Materials: 2'-hydroxychalcone derivative, 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol, methanol.

-

Procedure:

-

Prepare different concentrations of the 2'-hydroxychalcone derivative in methanol.

-

Add the DPPH solution to each concentration of the compound.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

-

Ascorbic acid or Trolox can be used as a positive control.

-

Calculate the percentage of DPPH radical scavenging activity.[7]

-

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

-

Materials: Cells, lysis buffer, protein assay kit, SDS-PAGE gels, transfer buffer, PVDF or nitrocellulose membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies, HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate.

-

Procedure:

-

Treat cells with the 2'-hydroxychalcone derivative and then lyse the cells to extract total protein.

-

Determine the protein concentration using a protein assay kit.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody specific to the protein of interest.

-

Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Conclusion

2'-Hydroxychalcones represent a versatile class of compounds with significant therapeutic potential. Their mechanism of action is complex, involving the modulation of multiple signaling pathways that are critical in the pathogenesis of inflammatory diseases and cancer. The ability to inhibit pro-inflammatory mediators, induce apoptosis in cancer cells, and combat oxidative stress underscores their importance in drug discovery and development. While further research is required to elucidate the specific mechanisms of individual derivatives such as this compound, the collective evidence strongly supports the continued investigation of this promising class of natural product-inspired molecules. The experimental protocols detailed in this guide provide a foundation for researchers to further explore the pharmacological activities of these compounds and unlock their full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and pharmacological evaluation of 2'-hydroxychalcones and flavones as inhibitors of inflammatory mediators generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 2′-Hydroxychalcone Induced Cytotoxicity via Oxidative Stress in the Lipid-Loaded Hepg2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05445G [pubs.rsc.org]

- 7. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protective effects of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone to PC12 cells against cytotoxicity induced by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ajrconline.org [ajrconline.org]

A Technical Guide to the Spectroscopic and Biological Characteristics of 2'-Hydroxychalcones, with a Focus on 2-Hydroxy-2',4'-dimethylchalcone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones are a class of open-chain flavonoids that are precursors in the biosynthesis of flavonoids and isoflavonoids in plants. The 2'-hydroxychalcone scaffold, in particular, has garnered significant attention in medicinal chemistry due to its wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] This technical guide summarizes the typical spectroscopic data for 2'-hydroxychalcones, outlines a general experimental protocol for their synthesis, and describes a key signaling pathway through which they exert their biological effects.

Synthesis of 2'-Hydroxychalcones

The most common and straightforward method for synthesizing 2'-hydroxychalcones is the Claisen-Schmidt condensation reaction.[3] This reaction involves the base-catalyzed condensation of a substituted 2'-hydroxyacetophenone with a substituted benzaldehyde.

General Experimental Protocol: Claisen-Schmidt Condensation

A solution of a substituted 2'-hydroxyacetophenone (1 equivalent) and a substituted benzaldehyde (1 equivalent) is prepared in ethanol. To this stirred solution, an aqueous solution of a base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH), is added dropwise.[3] The reaction mixture is then stirred at room temperature or refluxed for a period ranging from a few hours to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and acidified with a dilute acid, such as hydrochloric acid (HCl), to precipitate the chalcone. The resulting solid is collected by filtration, washed, and purified, typically by recrystallization, to yield the pure 2'-hydroxychalcone.[4]

Caption: General workflow for the synthesis of 2'-hydroxychalcones via Claisen-Schmidt condensation.

Spectroscopic Data

The structural characterization of 2'-hydroxychalcones is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra of 2'-hydroxychalcones display characteristic signals. The proton of the 2'-hydroxyl group is typically observed as a sharp singlet at a downfield chemical shift (δ 10-13 ppm) due to strong intramolecular hydrogen bonding with the carbonyl group.[6] The two vinylic protons of the α,β-unsaturated system appear as doublets with a large coupling constant (J ≈ 15-16 Hz), confirming a trans configuration.[6] The aromatic protons resonate in the region of δ 6.5-8.0 ppm.

¹³C NMR: The carbon NMR spectra show the carbonyl carbon signal in the range of δ 185-195 ppm.[6] The α- and β-carbons of the enone system typically appear around δ 116-128 ppm and δ 137-145 ppm, respectively.[6] The signals for the aromatic carbons are observed between δ 115 and 165 ppm.

Infrared (IR) Spectroscopy

The IR spectra of 2'-hydroxychalcones exhibit a strong absorption band for the C=O stretching vibration, typically in the range of 1630-1660 cm⁻¹. The O-H stretching of the intramolecularly hydrogen-bonded hydroxyl group appears as a broad band between 3000 and 3500 cm⁻¹. The C=C stretching of the enone system is observed around 1550-1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the chalcones. The molecular ion peak (M⁺) is typically observed, and fragmentation often occurs at the C-C bonds adjacent to the carbonyl group.

Summary of Spectroscopic Data

| Spectroscopic Technique | Characteristic Feature | Typical Range/Value |

| ¹H NMR | 2'-OH proton (singlet) | δ 10-13 ppm[6] |

| Vinylic protons (doublets, J ≈ 15-16 Hz) | δ 7.0-8.5 ppm[6] | |

| Aromatic protons (multiplets) | δ 6.5-8.0 ppm | |

| ¹³C NMR | Carbonyl carbon | δ 185-195 ppm[6] |

| β-carbon (C=C) | δ 137-145 ppm[6] | |

| α-carbon (C=C) | δ 116-128 ppm[6] | |

| Aromatic carbons | δ 115-165 ppm | |

| IR | C=O stretch | 1630-1660 cm⁻¹ |

| O-H stretch (broad) | 3000-3500 cm⁻¹ | |

| C=C stretch | 1550-1600 cm⁻¹ | |

| MS | Molecular Ion Peak (M⁺) | Corresponds to the molecular weight |

Biological Activity and Signaling Pathway

2'-Hydroxychalcones have been shown to possess a variety of biological activities, with anti-inflammatory and anticancer effects being particularly prominent. One of the key mechanisms underlying these activities is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response, cell proliferation, and survival.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as cytokines or lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory and pro-survival genes.[1]

2'-Hydroxychalcones can inhibit this pathway at various points. For instance, they have been shown to suppress the phosphorylation and degradation of IκB, thereby preventing the nuclear translocation of NF-κB.[1] This leads to a downregulation of NF-κB target genes, resulting in anti-inflammatory and pro-apoptotic effects.

References

- 1. 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ajrconline.org [ajrconline.org]

- 4. mdpi.com [mdpi.com]

- 5. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]

An In-depth Technical Guide to the Chemical Structure and Properties of Dimethylchalcones

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylchalcones, a subclass of the chalcone family of compounds, are characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, further substituted with two methyl groups at various positions. These structural motifs are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, owing to their diverse and potent biological activities. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of dimethylchalcones, with a focus on their potential as therapeutic agents. Detailed experimental protocols and visual representations of key biological pathways are included to facilitate further research and development in this area.

Chemical Structure and Isomerism

Chalcones possess a 1,3-diphenyl-2-propen-1-one backbone. The dimethylchalcone-derivatives feature two additional methyl groups on this basic structure. The position of these methyl groups on the two aromatic rings (Ring A, attached to the carbonyl group, and Ring B, attached to the vinyl group) gives rise to a variety of isomers, each with potentially unique physicochemical and biological properties. The general structure and a few examples of dimethylchalcone isomers are depicted below.

General Structure of Chalcones:

Examples of Dimethylchalcone Isomers:

-

2',4'-Dimethylchalcone: Methyl groups on Ring A.

-

3,4-Dimethylchalcone: Methyl groups on Ring B.

-

4,4'-Dimethylchalcone: One methyl group on Ring A and one on Ring B.

The specific substitution pattern significantly influences the electronic and steric properties of the molecule, which in turn dictates its reactivity and biological activity.

Physicochemical Properties

The physicochemical properties of dimethylchalcones are crucial for their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their formulation characteristics. These properties are summarized in the tables below.

Table 1: General Physicochemical Properties of Selected Dimethylchalcones

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |

| trans-4,4'-Dimethylchalcone | C₁₇H₁₆O | 236.31 | 128 - 130 | 389.3 at 760 mmHg | Crystalline solid |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | C₁₈H₁₈O₄ | 302.33 | 124.5 - 126.4 | Not available | Orange needle crystals[1] |

| 3,4,5-Trimethoxy-3',4'-dimethoxychalcone | C₂₀H₂₂O₅ | 358.39 | 121 - 122 | Not available | Yellow crystals[2] |

| 2,4,6-Trimethoxy-3',4'-dimethoxychalcone | C₂₀H₂₂O₅ | 358.39 | 150 - 151 | Not available | Yellow crystal[2] |

Table 2: Spectroscopic Data of a Representative Dimethylchalcone (2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone) [1]

| Spectroscopic Technique | Key Data |

| ¹H NMR (CDCl₃, ppm) | δ 13.61 (1H, s, chelated -OH), 7.99 (1H, d, J=15.7 Hz, H-β), 7.84 (1H, d, J=15.7 Hz, H-α), 7.60-7.68 (m, Ar-H), 7.36-7.45 (m, Ar-H), 5.39 (1H, s, -OH), 3.67 (3H, s, -OCH₃), 2.15 (3H, s, -CH₃), 2.13 (3H, s, -CH₃) |

| ¹³C NMR | Not fully reported in the source, but key chalcone signals are expected. |

| IR (cm⁻¹) | 3545 (-OH), 1632 (C=O, conjugated ketone) |

| UV-Vis (λmax, nm) | Not reported in the source. |

| Mass Spectrometry (HRMS-ESI) | m/z 321.1100 [M+Na]⁺ |

Synthesis of Dimethylchalcones

The most prevalent method for synthesizing chalcones, including dimethylchalcones, is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of an appropriately substituted acetophenone with a substituted benzaldehyde.

General Reaction Scheme

Detailed Experimental Protocol: Synthesis of 4,4'-Dimethylchalcone[3]

Materials:

-

4-Methylacetophenone

-

4-Methylbenzaldehyde

-

Ethanol

-

Sodium hydroxide (aqueous solution)

-

Distilled water

-

Ethyl acetate (for recrystallization)

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of 4-methylacetophenone and 4-methylbenzaldehyde in ethanol.

-

Stir the solution at room temperature.

-

Slowly add an aqueous solution of sodium hydroxide dropwise to the stirred mixture.

-

Continue stirring at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

The product will precipitate out of the solution as a solid.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold distilled water to remove any unreacted starting materials and the base catalyst.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield pure 4,4'-dimethylchalcone.

Characterization: The purity and identity of the synthesized compound should be confirmed by techniques such as melting point determination, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).[3]

Experimental Workflow

References

- 1. Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05445G [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. 4,4'-Dimethylchalcone | 13565-37-2 | Benchchem [benchchem.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Hydroxy-2',4'-dimethylchalcone via Claisen-Schmidt Condensation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are a class of open-chain flavonoids characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. These compounds are of significant interest in medicinal chemistry and drug development due to their wide array of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties. The Claisen-Schmidt condensation is a reliable and widely employed method for the synthesis of chalcones, involving the base-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde.

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of a specific chalcone derivative, 2-Hydroxy-2',4'-dimethylchalcone, utilizing the Claisen-Schmidt condensation. This compound, with its hydroxyl and dual methyl substitutions, presents a scaffold for further derivatization and biological evaluation.

Reaction Scheme

The synthesis of this compound proceeds through the Claisen-Schmidt condensation of 2'-hydroxy-4'-methylacetophenone and 2-methylbenzaldehyde in the presence of a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is a generalized procedure based on established methods for the synthesis of analogous 2'-hydroxychalcones.[1] Researchers should optimize the reaction conditions for their specific laboratory setup.

Materials:

-

2'-Hydroxy-4'-methylacetophenone

-

2-Methylbenzaldehyde

-

Sodium Hydroxide (NaOH)

-

Ethanol (95% or absolute)

-

Deionized Water

-

Hydrochloric Acid (HCl), dilute (e.g., 1 M)

-

Standard laboratory glassware (round-bottom flask, condenser, beaker, Buchner funnel, etc.)

-

Magnetic stirrer with heating plate

-

Ice bath

Procedure:

-

Preparation of Reactant Solution: In a 100 mL round-bottom flask, dissolve 0.01 mol of 2'-hydroxy-4'-methylacetophenone and 0.01 mol of 2-methylbenzaldehyde in 25-30 mL of ethanol. Stir the mixture at room temperature until all solids are dissolved.

-

Preparation of Base Solution: In a separate beaker, prepare a 40-60% (w/v) aqueous solution of sodium hydroxide. For example, dissolve 4-6 g of NaOH in 10 mL of deionized water. Allow the solution to cool to room temperature.

-

Reaction Initiation: Cool the ethanolic solution of the reactants in an ice bath. Slowly add the sodium hydroxide solution dropwise to the stirred reactant mixture over a period of 10-15 minutes. The reaction mixture will typically develop a deep color and may become thick.

-

Reaction Progression: After the addition of the base, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is often complete within 4-6 hours. For less reactive substrates, gentle heating (40-50°C) may be required.

-

Product Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice (approximately 100 g).

-

Neutralization: Acidify the mixture by slowly adding dilute hydrochloric acid with constant stirring until the pH is acidic (pH 2-3). This will precipitate the chalcone product, which is often a yellow to orange solid.

-

Isolation and Purification: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water until the filtrate is neutral.

-

Drying and Recrystallization: Dry the crude product in a desiccator or a vacuum oven at a low temperature. The purity of the chalcone can be further enhanced by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

Data Presentation

Table 1: Reactants and Product Information

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 2'-Hydroxy-4'-methylacetophenone | C₉H₁₀O₂ | 150.17 | Ketone |

| 2-Methylbenzaldehyde | C₈H₈O | 120.15 | Aldehyde |

| This compound | C₁₇H₁₆O₂ | 252.31 | Product |

Table 2: Physicochemical and Spectroscopic Data of this compound (Predicted/Representative)

| Parameter | Predicted/Representative Value |

| Yield | 70-90% (Typical for Claisen-Schmidt condensations of similar substrates) |

| Melting Point | 120-140 °C (Range is estimated based on similar substituted chalcones) |

| Appearance | Yellow to orange crystalline solid |

| ¹H NMR (CDCl₃) | δ (ppm): ~12.5 (s, 1H, -OH), 7.8-8.2 (d, 1H, H-β), 7.2-7.7 (m, aromatic protons), 6.8-7.0 (m, aromatic protons), 2.4-2.6 (s, 3H, -CH₃), 2.2-2.4 (s, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~193 (C=O), ~163 (C-OH), ~145 (C-β), ~120 (C-α), 118-140 (aromatic carbons), ~21 (-CH₃), ~20 (-CH₃) |

| IR (KBr) | ν (cm⁻¹): ~3400 (-OH, broad), ~1640 (C=O, conjugated), ~1580-1600 (C=C, aromatic and olefinic), ~1250 (C-O) |

| Mass Spec (ESI) | m/z: [M+H]⁺ calculated for C₁₇H₁₇O₂⁺: 253.1223; found: ~253.1 |

Mechanism of Claisen-Schmidt Condensation

The base-catalyzed Claisen-Schmidt condensation proceeds through a series of equilibrium steps:

-

Enolate Formation: The base (hydroxide ion) abstracts an acidic α-proton from the ketone (2'-hydroxy-4'-methylacetophenone) to form a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde (2-methylbenzaldehyde), forming an alkoxide intermediate.

-

Protonation: The alkoxide intermediate is protonated by a water molecule (formed from the initial deprotonation step) to yield a β-hydroxy ketone (aldol addition product).

-

Dehydration: Under the basic reaction conditions, the β-hydroxy ketone readily undergoes dehydration. The base removes a proton from the α-carbon, leading to the elimination of a hydroxide ion and the formation of the α,β-unsaturated ketone, the final chalcone product.

Caption: Stepwise mechanism of the Claisen-Schmidt condensation.

Applications and Significance

This compound, as a member of the chalcone family, is a valuable scaffold for further chemical modifications to develop novel therapeutic agents. The presence of the 2'-hydroxyl group is a key structural feature in many biologically active chalcones and flavonoids, often contributing to their antioxidant and enzyme-inhibitory activities. The methyl groups can influence the lipophilicity and steric properties of the molecule, which in turn can affect its biological activity and pharmacokinetic profile.

Potential areas of application for this and related chalcones include:

-

Anticancer Drug Discovery: Chalcones have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

-

Anti-inflammatory Agents: Many chalcones exhibit anti-inflammatory effects by inhibiting key enzymes and signaling pathways involved in the inflammatory response.

-

Antioxidant Research: The phenolic hydroxyl group can act as a radical scavenger, making these compounds potential antioxidants for mitigating oxidative stress.

-

Antimicrobial Development: Chalcones have demonstrated activity against a range of bacteria and fungi.

Conclusion

The Claisen-Schmidt condensation provides an efficient and straightforward method for the synthesis of this compound. The detailed protocol and mechanistic insights provided in these application notes serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. Further investigation into the biological activities of this specific chalcone derivative is warranted to explore its therapeutic potential.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay of 2-Hydroxy-2',4'-dimethylchalcone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones are a class of natural and synthetic compounds belonging to the flavonoid family that have garnered significant interest in drug discovery due to their diverse pharmacological activities, including potent anticancer properties. 2-Hydroxy-2',4'-dimethylchalcone and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis, or programmed cell death, making these compounds promising candidates for further investigation as chemotherapeutic agents.[1][2]

These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound using the widely accepted MTT assay. Furthermore, it summarizes reported cytotoxic activities and elucidates the potential underlying signaling pathways.

Data Presentation: Cytotoxic Activity

The cytotoxic potential of 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC), a closely related compound, has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| PANC-1 | Pancreatic Cancer | 10.5 ± 0.8 | [1] |

| MIA PaCa-2 | Pancreatic Cancer | 12.2 ± 0.9 | [1] |

| SMMC-7721 | Hepatocellular Carcinoma | 32.3 ± 1.13 | [3][4] |

| HeLa | Cervical Cancer | 10.05 ± 0.22 | [5] |

| C-33A | Cervical Cancer | 15.76 ± 1.49 | [5] |

| SiHa | Cervical Cancer | 18.31 ± 3.10 | [5] |

| A-549 | Lung Cancer | 9.99 (for a benzylated derivative) | [2][6] |

| FaDu | Pharyngeal Cancer | 13.98 (for a benzylated derivative) | [2][6] |

| SH-SY5Y | Neuroblastoma | 5.20 (for a caproylated derivative) | [2][6] |

Note: The cytotoxicity of chalcone derivatives can be influenced by substitutions on the core structure.

Experimental Workflow

The following diagram outlines the general workflow for determining the in vitro cytotoxicity of this compound.

Caption: A schematic of the key steps involved in the in vitro cytotoxicity assessment of this compound.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Selected cancer cell line (e.g., PANC-1, HeLa)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced toxicity.[7]

-

After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the chalcone.

-

Include control wells: cells treated with medium containing 0.1% DMSO (vehicle control) and untreated cells.[7]

-

-

Incubation:

-

MTT Assay:

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[11]

-

Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals.[7][9]

-

Carefully remove the medium containing MTT from each well.

-

Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9][10]

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7]

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve.

-

Signaling Pathway

Studies on 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) suggest that its cytotoxic effects are mediated through the induction of the intrinsic apoptotic pathway.[1] This process is often initiated by an increase in intracellular reactive oxygen species (ROS).[4]

Caption: A diagram illustrating the proposed intrinsic apoptotic pathway induced by this compound.

The proposed mechanism involves the chalcone inducing an increase in reactive oxygen species (ROS), leading to mitochondrial dysfunction.[4] This is accompanied by a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bak.[1] This shift in the Bcl-2/Bak ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3.[1] Activated caspase-3 cleaves various cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical changes of apoptosis.[1] Furthermore, some studies indicate that these chalcones can also induce cell cycle arrest, for instance in the G0/G1 phase, contributing to their anti-proliferative effects.[5]

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05445G [pubs.rsc.org]

- 3. In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone, from buds of Cleistocalyx operculatus, induces apoptosis in human hepatoma SMMC-7721 cells through a reactive oxygen species-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone from Syzygium nervosum Seeds on Antiproliferative, DNA Damage, Cell Cycle Arrest, and Apoptosis in Human Cervical Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 9. anjs.edu.iq [anjs.edu.iq]

- 10. Cytotoxic activity evaluation of chalcones on human and mouse cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxicity Evaluation of Chalcone-Coumarin Conjugates Against A549 Cell Line - ProQuest [proquest.com]

Application Notes and Protocols for 2-Hydroxy-2',4'-dimethylchalcone in Lipoxygenase Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2-Hydroxy-2',4'-dimethylchalcone in lipoxygenase (LOX) inhibition assays. This document includes an overview of the compound's potential, comparative data from related chalcones, a detailed experimental protocol for in vitro assays, and a visualization of the lipoxygenase signaling pathway.

Introduction

Chalcones, a class of natural and synthetic compounds, are precursors to flavonoids and exhibit a wide range of biological activities, including anti-inflammatory properties. A significant mechanism underlying their anti-inflammatory effects is the inhibition of enzymes involved in the arachidonic acid cascade, such as lipoxygenases (LOXs). This compound belongs to this promising class of molecules. Lipoxygenases are key enzymes in the biosynthesis of leukotrienes, which are potent mediators of inflammation. Therefore, inhibiting LOX is a critical strategy in the development of novel anti-inflammatory therapeutics.

Data Presentation: Lipoxygenase Inhibitory Activity of Related 2'-Hydroxychalcones

To provide a framework for evaluating the potential of this compound, the following table summarizes the 50% inhibitory concentration (IC50) values of various 2'-hydroxychalcone derivatives against soybean lipoxygenase (a common model for human 5-LOX).

| Compound | IC50 (µM) | Reference |

| 2'-hydroxy-4'-methoxymethoxy-2,4,5-trimethoxy-chalcone | 45 | --INVALID-LINK--[1] |

| Chalcone with two hydroxyl substituents on ring B | 70 | --INVALID-LINK--[1] |

| 2'-hydroxy-2,4,5-trimethoxy-chalcone | 75 | --INVALID-LINK--[1] |

| This compound | TBD | To be determined through experimental assay |

TBD: To Be Determined

A structurally related compound, 2'-Hydroxy-3,4-dimethoxy-3',4'-dimethylchalcone, has been shown to reduce the release of leukotriene B4 (LTB4) from human neutrophils, which is an indirect indicator of lipoxygenase pathway inhibition[2].

Experimental Protocols

This section provides a detailed methodology for a spectrophotometric lipoxygenase inhibition assay, which can be adapted for testing this compound. The assay is based on the measurement of the formation of hydroperoxydienes from a suitable fatty acid substrate, such as linoleic or arachidonic acid, which results in an increase in absorbance at 234 nm.

Materials and Reagents

-

Soybean Lipoxygenase (Type I-B, from Glycine max)

-

This compound (or other test compounds)

-

Linoleic acid (or arachidonic acid) as the substrate

-

Sodium phosphate buffer (0.1 M, pH 8.0)

-

Dimethyl sulfoxide (DMSO) for dissolving the test compound

-

Positive control (e.g., Nordihydroguaiaretic acid - NDGA, or Quercetin)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Preparation of Solutions

-

Enzyme Solution: Prepare a stock solution of soybean lipoxygenase in sodium phosphate buffer. The final concentration in the assay cuvette should be determined based on the specific activity of the enzyme lot to achieve a linear rate of reaction for at least 3-5 minutes. A typical final concentration is around 165 U/mL. Keep the enzyme solution on ice throughout the experiment.

-

Substrate Solution: Prepare a stock solution of linoleic acid. The final concentration in the assay cuvette is typically in the range of 100-200 µM.

-

Test Compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

-

Test Compound Dilutions: Prepare serial dilutions of the stock solution in DMSO to achieve a range of final assay concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.

Assay Procedure

-

Set the spectrophotometer to read absorbance at 234 nm.

-

In a quartz cuvette, add the following in order:

-

Sodium phosphate buffer (to bring the final volume to 1 ml)

-

Test compound solution (e.g., 10 µl of the desired dilution)

-

Enzyme solution

-

-

Mix the contents of the cuvette gently and incubate at room temperature (25°C) for a pre-determined time (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

-

To initiate the reaction, add the substrate solution to the cuvette, mix quickly, and immediately start recording the absorbance at 234 nm.

-

Monitor the increase in absorbance for a set period (e.g., 3-5 minutes), taking readings at regular intervals (e.g., every 15 or 30 seconds).

-

Control Reactions:

-

Negative Control (100% activity): Replace the test compound solution with an equal volume of DMSO.

-

Blank: Contains the buffer and substrate but no enzyme.

-

Positive Control: Use a known lipoxygenase inhibitor (e.g., NDGA) in place of the test compound.

-

Data Analysis

-

Calculate the rate of the reaction (change in absorbance per minute, ΔA/min) from the linear portion of the absorbance versus time curve for both the control and the samples with the test compound.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100

-

Plot the percentage of inhibition against the concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by using a suitable software for non-linear regression analysis.

Visualizations

Lipoxygenase Signaling Pathway

The following diagram illustrates the central role of 5-lipoxygenase in the conversion of arachidonic acid to pro-inflammatory leukotrienes. Inhibition of this enzyme by compounds like this compound can block the production of these inflammatory mediators.

Caption: The 5-Lipoxygenase signaling cascade.

Experimental Workflow for Lipoxygenase Inhibition Assay

The following diagram outlines the key steps in the experimental workflow for determining the inhibitory potential of this compound on lipoxygenase activity.

Caption: Lipoxygenase inhibition assay workflow.

Conclusion

This compound represents a promising candidate for the inhibition of lipoxygenase, a key enzyme in the inflammatory pathway. While direct inhibitory data for this specific compound is pending experimental determination, the information and protocols provided herein offer a solid foundation for researchers to conduct these evaluations. The provided experimental design, when executed with appropriate controls, will allow for the accurate determination of the IC50 value and the elucidation of the inhibitory potential of this compound, contributing to the development of novel anti-inflammatory agents.

References

High-Yield Synthesis of Substituted Chalcones: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-yield synthesis of substituted chalcones, a class of organic compounds with significant interest in medicinal chemistry and materials science. The described methods focus on efficiency, yield, and environmentally conscious approaches, making them suitable for modern research and development laboratories.

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, serve as crucial intermediates in the biosynthesis of flavonoids and are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The methods detailed below—Claisen-Schmidt condensation, microwave-assisted synthesis, and ultrasound-assisted synthesis—offer versatile and efficient routes to a diverse array of substituted chalcones.

Comparative Data of High-Yield Synthesis Methods

The following table summarizes quantitative data from various high-yield synthesis methods for substituted chalcones, allowing for easy comparison of their efficiencies.

| Synthesis Method | Chalcone Synthesized (Substituents) | Reactants | Catalyst | Reaction Conditions | Yield (%) | Reference |

| Claisen-Schmidt Condensation | 4-Chloro-4'-methyl chalcone | 4-Methylacetophenone, 4-Chlorobenzaldehyde | NaOH | Conventional heating | 76.7-90.4 | [4] |

| 4-Methoxy-4'-methyl chalcone | 4-Methylacetophenone, 4-Methoxybenzaldehyde | NaOH | Conventional heating | 76.7-90.4 | [4] | |

| 4-Methyl-4'-methyl chalcone | 4-Methylacetophenone, 4-Methylbenzaldehyde | NaOH | Conventional heating | 76.7-90.4 | [4] | |

| (E)-1,3-diphenyl-2-propen-1-one | Benzaldehyde, Acetophenone | BiCl₃ (10 mol%) | 140°C, 20 min, solvent-free | High | [5] | |

| Microwave-Assisted Synthesis | Vanillin-derived chalcone | Vanillin, Acetophenone | KOH | Microwave irradiation, 5 min | 97.64 | [6] |

| Vanillin-derived chalcone | Vanillin, 4-Hydroxyacetophenone | KOH | Microwave irradiation, 5 min | 80.65 | [6] | |

| 2'-Hydroxychalcones | Substituted 2'-hydroxyacetophenones, Substituted benzaldehydes | K₂CO₃ | Microwave irradiation, 3-5 min, solvent-free | 80-90 | [7] | |

| Ferrocenyl chalcones | Acetylferrocene, Substituted benzaldehydes | Not specified | Microwave irradiation, 1-5 min | 78-92 | [8] | |

| Ultrasound-Assisted Synthesis | (E)-1,3-diphenyl-2-propen-1-one | Benzaldehyde, Acetophenone | NaOH | Ultrasonic irradiation, 15 min | Quantitative | [9] |

| 4-Chloro-4'-methyl chalcone | 4-Methylacetophenone, 4-Chlorobenzaldehyde | NaOH | Ultrasonic irradiation | Higher than conventional | [4] | |

| 4-Methoxy-4'-methyl chalcone | 4-Methylacetophenone, 4-Methoxybenzaldehyde | NaOH | Ultrasonic irradiation | Higher than conventional | [4] | |

| 4-Methyl-4'-methyl chalcone | 4-Methylacetophenone, 4-Methylbenzaldehyde | NaOH | Ultrasonic irradiation | Higher than conventional | [4] | |

| Novel anticancer chalcones | Substituted aldehydes, 1-(4-(1-(4-aminophenyl)ethylideneamino)phenyl)ethanone | Pulverized NaOH | Ultrasonic irradiation, water as solvent | High | [10] |

Experimental Protocols

Protocol 1: Claisen-Schmidt Condensation using Bismuth(III) Chloride under Solvent-Free Conditions

This protocol describes an environmentally benign method for chalcone synthesis using a non-toxic catalyst under solvent-free conditions, leading to high yields and minimal waste.[5]

Materials:

-

Substituted benzaldehyde (10 mmol)

-

Substituted acetophenone (10 mmol)

-

Bismuth(III) chloride (BiCl₃) (1 mmol, 10 mol%)

-

Absolute ethanol (for recrystallization)

-

Round-bottom flask

-

Heating mantle with magnetic stirrer

-

TLC plates (e.g., silica gel 60 F₂₅₄)

-

Toluene and Ethyl acetate (for TLC)

Procedure:

-

In a clean, dry round-bottom flask, combine the substituted benzaldehyde (10 mmol), substituted acetophenone (10 mmol), and BiCl₃ (1 mmol).

-

Heat the reaction mixture to 140°C with constant stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a toluene:ethyl acetate (9:1) solvent system. The reaction is typically complete within 10-20 minutes.[5]

-

Upon completion, cool the reaction mixture to room temperature.

-

Isolate the crude product.

-

Recrystallize the crude product from absolute ethanol to obtain the pure chalcone.

-

Dry the purified crystals and determine the yield.

Protocol 2: Microwave-Assisted Synthesis of Vanillin-Derived Chalcones

This protocol utilizes microwave irradiation to dramatically reduce reaction times and improve yields for the synthesis of chalcones derived from vanillin.[6]

Materials:

-

Vanillin (or substituted benzaldehyde)

-

Acetophenone (or substituted acetophenone)

-

Potassium hydroxide (KOH)

-

Microwave reactor

-

Cold distilled water

-

Hydrochloric acid (HCl)

-

Refrigerator

-

Recrystallization solvent

Procedure:

-

In a microwave-safe reaction vessel, mix the vanillin and acetophenone.

-

Add a catalytic amount of KOH.

-

Place the vessel in the microwave reactor and irradiate the mixture for 5 minutes.[6]

-

After the reaction is complete, add cold distilled water and a sufficient amount of HCl to the mixture.

-

Store the mixture in a refrigerator for 24 hours to facilitate crystallization.[6]

-

Collect the precipitated solid by filtration.

-

Recrystallize the crude product from a suitable solvent to obtain the pure chalcone.

-

Dry the product and calculate the yield.

Protocol 3: Ultrasound-Assisted Synthesis of (E)-1,3-diphenyl-2-propen-1-one

This protocol employs ultrasonic irradiation as an energy-efficient method to achieve a quantitative yield of chalcone in a significantly shorter reaction time compared to conventional methods.[9]

Materials:

-

Benzaldehyde (2 mmol, 0.210 g, 0.20 mL)

-

Acetophenone (2 mmol, 0.244 g, 0.23 mL)

-

Ethanol (2 mL)

-

Sodium hydroxide (NaOH) solution (2.5 M, 2 mL)

-

Ultrasonic bath or probe sonicator

-

10 mL flask

Procedure:

-

In a 10 mL flask, dissolve benzaldehyde (2 mmol) and acetophenone (2 mmol) in ethanol (2 mL).

-

Add 2 mL of a 2.5 M NaOH solution to the flask.

-

Place the flask in an ultrasonic bath or immerse an ultrasonic probe into the reaction mixture.

-

Irradiate the mixture with ultrasound for 15 minutes.[9] The reaction is reported to be 225 times faster than the conventional method.[9]

-

After the reaction, the product can be isolated through standard work-up procedures, which may include neutralization, extraction, and recrystallization, to achieve high purity. The original study notes a recovery of 92.84% after purification.[9]

Visualizations

The following diagrams illustrate key aspects of chalcone synthesis.

Caption: General experimental workflow for the synthesis of substituted chalcones.

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation for chalcone synthesis.[11]

References

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis, reactions and application of chalcones: a systematic review - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Ultrasound-Assisted Syntheses of Some Derivatives Chalcones and Their Potential Antibacterial Activity [ejchem.journals.ekb.eg]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. rjpn.org [rjpn.org]

- 8. Frontiers | Microwave Assisted Synthesis, Characterization and Biological Activities of Ferrocenyl Chalcones and Their QSAR Analysis [frontiersin.org]

- 9. Ultrasound-Assisted Syntheses of Chalcones: Experimental Design and Optimization [mdpi.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols for In Vivo Xenograft Models: Testing Chalcone Antitumor Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction: Chalcones, the biogenetic precursors to all flavonoids, are a class of natural and synthetic compounds renowned for their simple chemistry and broad spectrum of biological activities.[1][2] Their α,β-unsaturated ketone system is a key structural feature contributing to their therapeutic potential, including significant anticancer properties.[3] Numerous studies have demonstrated that chalcone derivatives can induce apoptosis, regulate the cell cycle, and inhibit tumor growth across various cancer cell lines.[1][4] To translate these promising in vitro findings into clinical applications, robust preclinical evaluation using in vivo models is essential. Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, serve as a cornerstone for assessing the systemic efficacy, toxicity, and pharmacodynamics of novel anticancer agents like chalcones.[5][6]

Summary of Chalcone Antitumor Effects in Xenograft Models

Quantitative data from in vivo studies provide critical insights into the potential of chalcone derivatives as therapeutic agents. The following table summarizes key findings from selected xenograft studies.

| Chalcone Derivative | Cancer Cell Line | Mouse Model | Dosage & Route | Key Quantitative Finding(s) | Citation(s) |

| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | SMMC-7721 (Human Liver Cancer) | Solid Tumor Xenograft | 150 mg/kg (injection) | 58.5% reduction in average tumor weight (0.59 g vs. 1.42 g in control). | [7] |

| Indole-Chalcone Hybrids | Various (e.g., A549, HeLa) | Xenograft Models | Not specified | Capable of inhibiting tumor growth in vivo without apparent toxicity. | [1] |

| Phenstatin-based Indole-linked Chalcones | AW13516 (Oral Cancer) | Xenograft Model | Not specified | Demonstrated anticancer activity in the xenograft model. | [1] |

Detailed Experimental Protocols for Xenograft Studies

This section outlines a generalized yet detailed protocol for evaluating the antitumor effects of a novel chalcone derivative using a subcutaneous xenograft mouse model.

Materials and Reagents

-

Animals: 4-6 week old female immunodeficient mice (e.g., BALB/c nude, NOD/SCID).

-

Cancer Cells: Human cancer cell line of interest, verified and tested for pathogens.

-

Cell Culture Media: Appropriate media (e.g., DMEM, RPMI-1640) with supplements (FBS, penicillin/streptomycin).

-

Anesthetics: Isoflurane or Ketamine/Xylazine cocktail.

-

Chalcone Formulation: Test chalcone dissolved in a sterile, non-toxic vehicle (e.g., DMSO, PEG400, corn oil).

-

Positive Control: Standard-of-care chemotherapy for the cancer type (e.g., cisplatin).

-

Vehicle Control: The solvent used to dissolve the chalcone.

-

Measurement Tools: Digital calipers, analytical balance.

Experimental Workflow

A typical workflow involves generating the xenograft models, administering the treatment, and monitoring the tumor response.[8][9]

References